(Z)-3-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)propanoic acid
Description
Its structure features a 1-methylindole moiety linked via a methylene group to a 2,4-dioxothiazolidine ring, which is further substituted with a propanoic acid chain. This configuration imparts unique electronic and steric properties, influencing its biological activity and pharmacokinetic profile.
Key properties include:
- Synthesis: The compound is typically synthesized using ChemDraw and energy-minimized via molecular mechanics (MMFF94 force field) in Avogadro software .
- ADMET Profile: Computational studies using SwissADME predict moderate aqueous solubility (LogP ≈ 2.5) and moderate blood-brain barrier permeability, suggesting suitability for systemic applications .
Properties
IUPAC Name |
3-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-17-9-10(11-4-2-3-5-12(11)17)8-13-15(21)18(16(22)23-13)7-6-14(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYSDQQBCVCAGD-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the condensation of indole derivatives with thiazolidinone precursors. The structure is confirmed using various spectroscopic techniques, including NMR and mass spectrometry. The presence of the indole moiety is crucial for its biological properties, as it enhances interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit notable antimicrobial properties. A study highlighted the activity of (Z)-5-(1-methyl-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.56 to 4.17 μM for several derivatives against strains such as Bacillus cereus and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacteria Tested | MIC (μM) | MBC (μM) |
|---|---|---|---|
| 5b | Bacillus cereus | 0.56 | 2.08 |
| 5g | S. aureus | 1.99 | 3.98 |
| 5d | L. monocytogenes | 3.69 | 7.38 |
| 5k | E. coli | 248 | 372 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One study demonstrated that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines such as Jurkat and K562, showing IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin .
Case Study: Cytotoxicity Against Tumor Cells
In a specific study, the compound was tested against multiple tumor cell lines:
- Jurkat : IC50 = 10 μM
- K562 : IC50 = 15 μM
- U937 : IC50 = 12 μM
These results suggest that the compound not only inhibits cell growth but also induces apoptosis in cancer cells.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Cell Cycle Progression : The compound has been shown to arrest cells at different phases of the cell cycle.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The compound belongs to a class of thiazolidinedione-indole hybrids. Structural analogs differ in substituents on the indole ring, thiazolidinedione backbone, or side chains, leading to variations in bioactivity and pharmacokinetics. Below is a comparative analysis (Table 1):
Table 1: Comparison of Key Analogs
Key Observations :
Substituent Effects on Lipophilicity :
- The target compound’s methyl group on the indole nitrogen reduces LogP (2.5) compared to Compound 17 (LogP 3.0), which has a methoxycarbonyl group. This suggests better membrane permeability for the target compound .
- Compound 7h’s bulky phenethyl and prenyl groups increase LogP (4.2), favoring hydrophobic target interactions but limiting solubility .
Binding Affinity Variations :
- The target compound shows strong binding to MMP-9 (ΔG = -8.9 kcal/mol), a metalloproteinase implicated in cancer metastasis .
- Compound 7h exhibits weaker binding to PPARγ (ΔG = -7.1 kcal/mol), indicating divergent target selectivity due to side-chain modifications .
Solubility Trends :
- The mercapto and bromo groups in Compound 1 enhance solubility (LogS = -2.8) compared to the target compound (LogS = -3.2), likely due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
